Ethyl 4-(3,5-dichlorophenyl)-4-oxobutyrate
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Overview
Description
Ethyl 4-(3,5-dichlorophenyl)-4-oxobutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,5-dichlorophenyl group attached to a butyrate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3,5-dichlorophenyl)-4-oxobutyrate typically involves the esterification of 4-(3,5-dichlorophenyl)-4-oxobutyric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4-(3,5-dichlorophenyl)-4-oxobutyric acid.
Reduction: 4-(3,5-dichlorophenyl)-4-hydroxybutyrate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(3,5-dichlorophenyl)-4-oxobutyrate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-(3,5-dichlorophenyl)-4-oxobutyric acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-(3,5-dichlorophenyl)-4-oxobutyrate: shares structural similarities with other esters such as mthis compound and propyl 4-(3,5-dichlorophenyl)-4-oxobutyrate.
Unique Features: The presence of the 3,5-dichlorophenyl group imparts unique chemical and biological properties, distinguishing it from other esters without such substituents.
Comparison:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl group, leading to differences in reactivity and solubility.
Propyl 4-(3,5-dichlorophenyl)-4-oxobutyrate: Contains a propyl ester group, which may affect its physical properties and biological activity.
This compound stands out due to its specific ester group and the presence of dichlorophenyl substituents, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 4-(3,5-dichlorophenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c1-2-17-12(16)4-3-11(15)8-5-9(13)7-10(14)6-8/h5-7H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFHMOCSOPAUBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=CC(=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645560 |
Source
|
Record name | Ethyl 4-(3,5-dichlorophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-84-3 |
Source
|
Record name | Ethyl 3,5-dichloro-γ-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898751-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(3,5-dichlorophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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